Molsidomine - 25717-80-0

Molsidomine

Catalog Number: EVT-276768
CAS Number: 25717-80-0
Molecular Formula: C9H15N4O4+
Molecular Weight: 242.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Molsidomine, chemically known as N-ethoxycarbonyl-3-morpholinosydnonimine, is a synthetic compound classified as a sydnonimine. [] Sydnonimines are a class of mesoionic heterocyclic compounds known for their ability to release nitric oxide (NO). [] This NO-donating property makes molsidomine a valuable tool in scientific research, particularly in cardiovascular studies and models of oxidative stress.

Chemical Reactions Analysis
  • Hepatic Metabolism: Molsidomine is metabolized in the liver to linsidomine. []
  • NO Release: Linsidomine, the active metabolite, spontaneously decomposes in the bloodstream to release NO. []
Mechanism of Action
  • Cardiovascular Research:

    • Angina Pectoris: Molsidomine has been investigated for its therapeutic potential in treating various forms of angina, including stable angina, variant angina, and unstable angina. [, , , , , ] Studies have explored its effects on exercise tolerance, coronary blood flow, and myocardial ischemia in animal models and human patients.
    • Heart Failure: The hemodynamic effects of molsidomine, particularly its ability to reduce preload, have made it a subject of interest in heart failure research. [, , , ]
    • Pulmonary Hypertension: Research suggests molsidomine may have beneficial effects in pulmonary hypertension, potentially by reducing pulmonary artery pressure and improving work capacity. []
    • Portal Hypertension: Molsidomine has been investigated as a potential treatment option for portal hypertension, particularly in combination with propranolol. [, , ]
  • Oxidative Stress and Inflammation:

    • Renal Ischemia-Reperfusion Injury: Studies have demonstrated the protective effects of molsidomine against renal ischemia-reperfusion injury in rats, suggesting its potential in mitigating oxidative stress and inflammation in this context. []
    • Cisplatin-Induced Nephrotoxicity: Molsidomine has shown promising results in protecting against cisplatin-induced nephrotoxicity in rats, likely due to its antioxidant and vasodilatory properties. []
  • Neurological and Psychiatric Research:

    • Social Withdrawal and Cognitive Deficits: Molsidomine has demonstrated potential in preclinical models of schizophrenia, attenuating social withdrawal and cognitive deficits induced by NMDA receptor blockade. [, ]
    • Subarachnoid Hemorrhage: Case studies suggest that molsidomine may have beneficial effects in preventing vasospasm and improving outcomes after subarachnoid hemorrhage. []
Applications
  • Gastric Injury: Molsidomine has shown protective effects against gastric injury induced by indomethacin and aspirin in rat models. []
Future Directions
  • Optimization of Delivery Systems: Exploring novel drug delivery systems, such as controlled-release formulations or transdermal patches, to enhance molsidomine's therapeutic efficacy and patient compliance. [, ]
  • Combination Therapies: Investigating the potential synergistic effects of molsidomine in combination with other drugs, such as antihypertensives or antipsychotics, to enhance treatment outcomes in various conditions. [, , ]

SIN-1 (3-Morpholinosydnonimine)

Compound Description: SIN-1 is the primary active metabolite of Molsidomine. [, , , , ] It acts as a nitric oxide (NO) donor, leading to vasodilation and inhibition of platelet aggregation. [, , ] Studies show SIN-1 effectively reduces β-glucuronidase release and inhibits oxygen radical generation from human polymorphonuclear leukocytes in vitro. []

Relevance: SIN-1 is a key metabolite responsible for the pharmacological effects of Molsidomine. [, , , , ] Its ability to release NO underpins the therapeutic benefits of Molsidomine in conditions like angina, coronary heart disease, and hypertension. [, , ]

SIN-1A

Compound Description: SIN-1A is a metabolite of SIN-1 and a downstream active metabolite of Molsidomine. [] Like its precursors, SIN-1A is a nitric oxide donor and contributes to the vasodilatory effects observed with Molsidomine. []

Relevance: SIN-1A plays a crucial role in the mechanism of action of Molsidomine. [] Its formation and subsequent release of NO contribute to the overall therapeutic profile of Molsidomine. []

Glyceryl Trinitrate (Nitroglycerin)

Compound Description: Glyceryl Trinitrate is a well-established organic nitrate used for treating angina and other cardiovascular conditions. [, , ] It acts as a vasodilator, primarily through its effects on venous capacitance vessels. [, ] Studies have shown that prolonged exposure to Glyceryl Trinitrate can induce tolerance, unlike Molsidomine. []

Relevance: Isosorbide Dinitrate provides a comparative benchmark for evaluating the efficacy and safety of Molsidomine in treating angina and similar conditions. [, ] While both compounds act as vasodilators, Molsidomine appears to have a more favorable side effect profile. []

Isosorbide-5-Mononitrate (ISMN)

Compound Description: ISMN is an organic nitrate used in the treatment of angina pectoris. [, ] Like other nitrates, its primary mechanism involves vasodilation. [, ] While both ISMN and Molsidomine exhibit anti-anginal effects, studies suggest that Molsidomine demonstrates superior platelet inhibition properties at clinically relevant doses. []

Relevance: ISMN allows for a direct comparison with Molsidomine regarding their anti-platelet and anti-anginal effects. [, ] Evidence suggests that Molsidomine may offer additional therapeutic benefits by effectively inhibiting platelet aggregation, potentially contributing to its overall efficacy. []

NG-Nitro-L-arginine Methyl Ester (L-NAME)

Compound Description: L-NAME is a nitric oxide synthase inhibitor. [, , ] It is often used in research settings to induce nitric oxide deficiency and investigate the role of NO in various physiological processes. [, , ] Studies show that L-NAME administration can exacerbate liver damage in bile duct ligation models, while Molsidomine, a nitric oxide donor, demonstrates protective effects. []

Relevance: L-NAME serves as a pharmacological tool to understand the contrasting roles of NO deficiency and supplementation in conditions like liver damage and pre-eclampsia. [, , ] The opposing effects of L-NAME and Molsidomine highlight the potential therapeutic benefits of nitric oxide donors in these conditions. [, , ]

Propranolol

Compound Description: Propranolol is a beta-blocker commonly used to manage hypertension, angina pectoris, and other cardiovascular conditions. [, , ] It primarily acts by blocking the effects of the hormone epinephrine (adrenaline), leading to a slower heart rate and reduced blood pressure. [, , ] Studies indicate that combining Propranolol with Molsidomine can enhance the reduction of portal pressure in portal hypertension, suggesting a synergistic effect. [, ]

Relevance: Propranolol represents a potential adjunctive treatment option alongside Molsidomine for managing conditions like portal hypertension and angina. [, , ] Combining these drugs may offer greater therapeutic benefit compared to either drug alone, due to their complementary mechanisms of action. [, ]

Endothelin-1 (ET-1)

Compound Description: ET-1 is a potent vasoconstrictor peptide with various effects on the cardiovascular system. [] While ET-1 exhibits positive inotropic effects in vitro, its in vivo effects are often masked by its vasoconstrictive properties, leading to myocardial ischemia. [] Interestingly, pre-treatment with Molsidomine or an ETA receptor antagonist can unmask the positive inotropic effects of ET-1 by mitigating its ischemic effects. []

Relevance: The interaction between ET-1 and Molsidomine highlights the complex interplay of vasoconstriction, vasodilation, and myocardial function. [] Understanding this interaction can provide valuable insights into the potential benefits and limitations of using NO donors like Molsidomine in certain cardiac conditions. []

Relevance: The protective effects of Molsidomine against Cisplatin-induced nephrotoxicity underscore its potential therapeutic applications beyond cardiovascular diseases. [] This finding opens avenues for exploring Molsidomine’s role in mitigating the side effects of certain chemotherapies. []

EP92632

Compound Description: EP92632 is a synthetic growth hormone-releasing peptide (GHRP) known to stimulate food intake and growth hormone (GH) secretion. [] Interestingly, studies show that Molsidomine enhances the orexigenic effects of EP92632 while inhibiting its GH-releasing action, suggesting distinct mechanisms of action. []

Relevance: The contrasting effects of Molsidomine on EP92632-mediated food intake and GH secretion provide valuable insights into the complex interplay of NO signaling in the regulation of appetite and hormonal control. []

Ketamine

Compound Description: Ketamine is an anesthetic drug known to induce dissociative anesthesia. [, ] It is also used in research to model schizophrenia-like symptoms, including social withdrawal and cognitive impairments, due to its NMDA receptor antagonist properties. [, ] Studies show that Molsidomine can effectively attenuate these Ketamine-induced behavioral deficits, suggesting its potential therapeutic role in managing schizophrenia symptoms. [, ]

Relevance: Ketamine provides a valuable pharmacological tool for modeling schizophrenia-like behavior. [, ] The ability of Molsidomine to counteract Ketamine-induced deficits in social interaction and cognitive tasks underscores its potential as a therapeutic agent for schizophrenia. [, ]

Clozapine

Compound Description: Clozapine is an atypical antipsychotic drug primarily used to treat schizophrenia, particularly in cases where other antipsychotics have proven ineffective. [, ] When administered at sub-effective doses, Clozapine, in combination with similarly low doses of Molsidomine, demonstrates synergistic efficacy in improving non-spatial recognition memory deficits in rat models. [, ]

Relevance: Clozapine, as a standard treatment for schizophrenia, helps to assess the potential of Molsidomine as an adjunctive therapy for this condition. [, ] The synergistic effects observed with their combined administration at sub-effective doses suggest a possible new therapeutic strategy for managing schizophrenia, potentially with fewer side effects. [, ]

Apomorphine

Compound Description: Apomorphine is a dopaminergic agonist that primarily activates dopamine receptors in the brain. [] It is used in research to investigate dopaminergic pathways and their involvement in various neurological and psychiatric conditions. [] Studies show that Molsidomine can effectively attenuate Apomorphine-induced memory impairments in rats, indicating a potential role in modulating dopaminergic dysregulation. []

Relevance: Apomorphine serves as a pharmacological tool to understand the role of dopaminergic dysregulation in memory impairments. [] The ability of Molsidomine to mitigate these Apomorphine-induced deficits suggests a potential therapeutic avenue for managing conditions associated with dopaminergic imbalances. []

Risperidone

Compound Description: Risperidone belongs to the atypical antipsychotic class of drugs, primarily used to manage schizophrenia and bipolar disorder. [] When combined with a sub-effective dose of Molsidomine, Risperidone demonstrates a synergistic effect in counteracting non-spatial recognition memory impairments induced by apomorphine in rats. []

Relevance: Risperidone, as an established treatment for schizophrenia, serves as a reference point for evaluating Molsidomine's potential as an adjunctive therapy. [] The synergistic effects observed with their combined administration at sub-effective doses suggest a possible novel therapeutic approach for managing schizophrenia with potentially fewer side effects. []

Properties

CAS Number

25717-80-0

Product Name

Molsidomine

IUPAC Name

(1E)-1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate

Molecular Formula

C9H15N4O4+

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3

InChI Key

XLFWDASMENKTKL-UHFFFAOYSA-N

SMILES

CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-]

Solubility

0.00465 to 1.74
>36.3 [ug/mL]

Synonyms

Corpea
Corvaton
duracoron
Fali Cor
Fali-Cor
Heumann, Molsidomin
Korvatone
Molsi 1A Pharma
Molsi AZU
Molsi Puren
Molsi-AZU
Molsi-Puren
Molsibeta
Molsicor
Molsidain
Molsidomin
Molsidomin Heumann
Molsidomin ratiopharm
Molsidomin Stada
molsidomin von ct
Molsidomin-ratiopharm
Molsidomine
Molsihexal
Molsiket
Morsydomine
MTW Molsidomin
MTW-Molsidomin
SIN 10
SIN-10
SIN10
Sydnopharm
Von Ct, Molsidomin

Canonical SMILES

CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-]

Isomeric SMILES

CCO/C(=N/C1=C[N+](=NO1)N2CCOCC2)/[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.